N-4-morpholinyl-3-phenylpropanamide
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Overview
Description
N-4-morpholinyl-3-phenylpropanamide: is an organic compound that features a morpholine ring, a phenyl group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-4-morpholinyl-3-phenylpropanamide typically involves the reaction of morpholine with a suitable phenylpropanamide precursor. One common method includes the following steps:
Dissolution of Morpholine: Morpholine is dissolved in water.
Addition of Phenylpropanamide Precursor: The phenylpropanamide precursor is added dropwise to the morpholine solution at a controlled temperature, usually around 25°C.
Reaction Completion: The reaction mixture is stirred until the reaction is complete, which can be monitored using techniques such as thin-layer chromatography.
Isolation and Purification: The product is isolated by crystallization and purified by recrystallization from an appropriate solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: N-4-morpholinyl-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products:
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Amines and related compounds.
Substitution Products: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: N-4-morpholinyl-3-phenylpropanamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as a biochemical probe and its interactions with various biological targets .
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs with analgesic, anti-inflammatory, and anticancer activities .
Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials due to its unique chemical properties .
Mechanism of Action
The mechanism of action of N-4-morpholinyl-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. For example, it may act as a lysosomal pH modulator by facilitating the transmembrane transport of anions, thereby disrupting lysosomal homeostasis .
Comparison with Similar Compounds
- N-4-morpholinyl-3-phenylacetamide
- N-4-morpholinyl-3-phenylbutanamide
- N-4-morpholinyl-3-phenylpentanamide
Uniqueness: N-4-morpholinyl-3-phenylpropanamide is unique due to its specific combination of a morpholine ring and a phenylpropanamide backbone, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications .
Properties
IUPAC Name |
N-morpholin-4-yl-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-13(14-15-8-10-17-11-9-15)7-6-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUCUMXNQNXVFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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